3-Phenylcyclobutanone

Vue d'ensemble

Description

Asymmetric Synthesis of 3-Phenylcyclobutanone Derivatives

This compound and its derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The asymmetric synthesis of 3,4-dihydrocoumarin derivatives from 3-(2-hydroxyphenyl)cyclobutanones has been achieved through enantioselective carbon-carbon bond cleavage, which introduces a new carbon-carbon bond at the 5-position of the dihydrocoumarins .

Lewis Acid-Catalyzed Cycloaddition Reactions

The reactivity of 3-alkoxycyclobutanones in Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reactions has been explored. These reactions proceed regioselectively and diastereoselectively, leading to the formation of complex bicyclic structures. The observed regioselectivity can be attributed to the thermodynamic stability of the zwitterionic intermediates formed during the reaction .

Chemical Reactions of Phenylcyclobutadienoquinone

Phenylcyclobutadienoquinone reacts with methanol to yield various products, including 2,4-dimethoxy-3-phenylcyclobutenone, depending on the reaction temperature. A mechanism involving a common intermediate, 2-hydroxy-2-methoxy-3-phenylcyclobutenone, has been proposed to explain the formation of these products .

Synthesis of 3-Aminocyclobut-2-en-1-ones

A series of 3-aminocyclobut-2-en-1-ones have been synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds exhibit potent antagonistic activity against VLA-4, an integrin involved in immune responses .

Photochemical Synthesis of Hydroxy Derivatives

The photochemical synthesis of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid has been described. These syntheses involve highly endo-selective [2 + 2]-photocycloaddition reactions and regioselective ring opening, leading to compounds with an all-cis geometry .

Three-Dimensional Cycloaddition Compounds

A novel three-dimensional heterocyclic compound has been synthesized from p-phenylenebis(3-sydnone) and N-phenylmaleimide. This compound is capable of forming inclusion complexes with solvent molecules, which may be of interest for the development of novel ladder polymers .

Cyclobutane, Cyclobutene, and Cyclobutanone Derivatives

The synthesis of various small-ring compounds derived from the adduct of phenylacetylene with 1,1-difluoro-2,2-dichloroethylene has been explored. These compounds include cyclobutane, cyclobutene, and cyclobutanone derivatives, which have been characterized and studied for their potential transformations .

Synthons for Heterocycle and Carbocycle Synthesis

Substituted 3-alkyloxycyclobutanones serve as valuable intermediates for the synthesis of heterocycles and carbocycles. Their rich reactivity under Lewis acid catalysis allows for a variety of cycloaddition reactions and transformations, demonstrating their utility as synthons in organic synthesis .

Biological Evaluation of Phenylsydnones

The synthetic versatility of 3-[p-(hydrazinocarbonyl)]phenylsydnone has been leveraged to synthesize various heterocyclic compounds with high fungicidal activities. These compounds have been characterized spectroscopically and subjected to antibacterial and antifungal screening .

Reaction of 3-Phenyl-2,2-Dichlorocyclobutanone with Phosphorus Esters

The reaction of 3-phenyl-2,2-dichlorocyclobutanone with esters and amidoesters of phosphorus(III) acids has been studied. The reaction proceeds via the Perkov reaction without the opening of the four-membered ring, leading to the formation of vinyl esters of phosphorus(IV) acid .

Applications De Recherche Scientifique

Heterocyclic Molecule Applications

3-Phenylcyclobutanone belongs to the family of heterocyclic molecules, specifically the 3-phenylcoumarins, which have widespread use in organic and medicinal chemistry. Research since 2010 highlights their natural origin, synthetic procedures, and pharmacological applications, positioning them as important scaffolds in drug candidate design (Matos, Uriarte, & Santana, 2021).

Selective Inhibition

3-(Phenylcyclobutyl)-1,2,4-triazoles have been identified as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), showing efficacy both in vitro and in vivo. Their synthesis and structure-activity relationships are integral to understanding their pharmacological potential (Zhu et al., 2008).

Synthetic Chemistry Advances

In synthetic chemistry, 3-(2-Hydroxyphenyl)cyclobutanones have shown reactivity with aryl bromides in palladium-catalyzed processes, resulting in the formation of 4-arylmethyl-3,4-dihydrocoumarins. This demonstrates the molecule's utility in generating complex structures through carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).

Photoreactive Properties

The photochemical behavior of phenyl-substituted 1,3-diketones, closely related to this compound, has been studied. These compounds undergo type II cyclization and type I cleavage reactions under irradiation, showing the potentialfor light-induced chemical transformations (Yoshioka, Suzuki, & Oka, 1984).

Enzymatic Activity Exploration

A notable study demonstrated the discovery of a new "Baeyer–Villigerase" activity in the fungus Cunninghamella echinulata, which was used to oxidize 3-phenyl-cyclobutanone. The oxidation process was optimized to yield γ-butyrolactone with high enantiomeric excess, showcasing the potential of biocatalysis in transforming this compound (Alphand & Furstoss, 2000).

Catalytic Oxidation Processes

The asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones, including this compound, was catalyzed effectively by a chiral cationic palladium(II) complex. This process achieved high enantioselectivities, demonstrating the molecule's applicability in asymmetric synthesis (Ito, Ishii, Kuroda, & Katsuki, 2003).

Mécanisme D'action

Target of Action

It’s known that the compound is used in various chemical reactions, indicating that its targets could be a range of different molecules depending on the specific reaction .

Mode of Action

3-Phenylcyclobutanone is involved in several chemical reactions. For instance, it participates in the asymmetric Baeyer–Villiger reaction catalyzed by a cationic Co (III) (salen) complex . In this reaction, this compound interacts with the catalyst to undergo oxidation and rearrangement .

Biochemical Pathways

One of the key biochemical pathways involving this compound is the Baeyer–Villiger oxidation. This reaction is catalyzed by flavinium-cinchona alkaloid ion-pair catalysts, leading to the formation of corresponding lactones . The reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .

Result of Action

The result of this compound’s action in the Baeyer–Villiger oxidation is the formation of lactones . Lactones are cyclic esters that can be used in various chemical syntheses .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency and selectivity of the Baeyer–Villiger oxidation can be affected by the reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

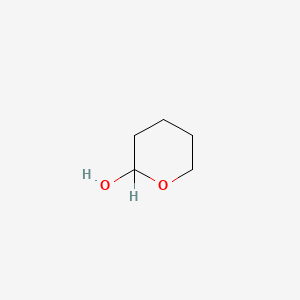

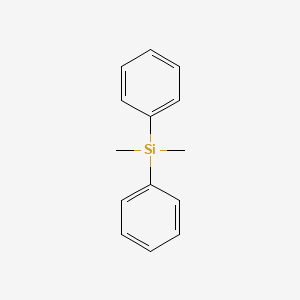

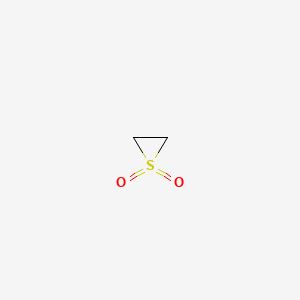

IUPAC Name |

3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200767 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52784-31-3 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?

A1: Several methods have been explored to synthesize this compound. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []

Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?

A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the this compound moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.

Q3: Can this compound undergo ring-opening reactions, and what are the products formed?

A3: Yes, this compound can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []

Q4: What is the stereochemical outcome of the reduction of this compound and related compounds?

A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields this compound. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []

Q5: How does the structure of this compound impact its reactivity in Baeyer-Villiger oxidations?

A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of this compound. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.

Q6: Can you describe a specific application of this compound in organic synthesis?

A6: this compound serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of this compound, demonstrating its utility in constructing chiral building blocks for more complex molecules.

Q7: How does the reaction of this compound with nitrosobenzene differ from that of other substituted cyclobutanones?

A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.

Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of this compound derivatives?

A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a this compound derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.

Q9: Are there any reported biological transformations involving this compound?

A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of this compound. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of this compound derivatives.

Q10: Have any computational studies been conducted on this compound or its derivatives?

A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to this compound. [] These calculations offer insights into the relative stability and potential reactivity of these systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)